5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
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Overview
Description
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), and stannanes (for Stille) in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Coupling: Biaryl compounds or other extended aromatic systems.
Scientific Research Applications
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with an amine group instead of a nitrile.
3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole.
Uniqueness
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a nitrile group and a bromophenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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